molecular formula C10H17N3O2 B168798 Tert-butyl 4-cyanopiperazine-1-carboxylate CAS No. 113534-02-4

Tert-butyl 4-cyanopiperazine-1-carboxylate

Cat. No. B168798
Key on ui cas rn: 113534-02-4
M. Wt: 211.26 g/mol
InChI Key: GDPSCFYDXPEIEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741892B2

Procedure details

3.76 g bromcyane was added to 6 g piperazine-1-carboxylic acid tert-butyl ester and 6.3 mL DIPEA in 30 mL dichlormethane at 0° C. The reaction was stirred 1.5 h at 0° C. Water and dichlormethane was added and the layers were separated. The organic layer was washed with brine and water and evaporated to give 6.8 g of the desired product.
Quantity
3.76 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Br)#[N:2].[C:4]([O:8][C:9]([N:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1)=[O:10])([CH3:7])([CH3:6])[CH3:5].CCN(C(C)C)C(C)C.O>ClCCl>[C:4]([O:8][C:9]([N:11]1[CH2:16][CH2:15][N:14]([C:1]#[N:2])[CH2:13][CH2:12]1)=[O:10])([CH3:7])([CH3:5])[CH3:6]

Inputs

Step One
Name
Quantity
3.76 g
Type
reactant
Smiles
C(#N)Br
Name
Quantity
6 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Name
Quantity
6.3 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred 1.5 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with brine and water
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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